molecular formula C8H15NO3 B13516312 Ethyl 5-hydroxypiperidine-2-carboxylate

Ethyl 5-hydroxypiperidine-2-carboxylate

Cat. No.: B13516312
M. Wt: 173.21 g/mol
InChI Key: HAFJGEPGSVVKMZ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypiperidine-2-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a hydroxyl group at the 5-position and an ethyl ester at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its balanced reactivity and stability. The hydroxyl group enhances solubility in polar solvents, while the ethyl ester contributes to lipophilicity, enabling interactions with biological targets . Stereochemical variations, such as the (2S,5S) configuration in its precursor, (2S,5S)-5-hydroxypiperidine-2-carboxylate, further influence its biochemical behavior, making it a versatile building block for enantioselective syntheses .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 5-hydroxypiperidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h6-7,9-10H,2-5H2,1H3

InChI Key

HAFJGEPGSVVKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxypiperidine-2-carboxylate can be achieved through a chemoenzymatic process. One efficient method involves starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. The process includes a novel lipase-catalyzed resolution step to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, which is a valuable precursor .

Industrial Production Methods: The industrial production of this compound involves multiple steps, including lipase-catalyzed resolution and debenzylation/sulfation reactions. The process is optimized to use environmentally friendly solvents and reagents, making it cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperidine Derivatives

Compound Name Substituents Key Properties Reference
Ethyl 5-methylpiperidine-2-carboxylate 5-methyl, 2-ethyl ester Increased lipophilicity; reduced solubility compared to hydroxyl derivatives
Ethyl 5-amino-6-oxopiperidine-2-carboxylate 5-amino, 6-oxo, 2-ethyl ester Enhanced hydrogen-bonding capacity; potential for nucleophilic reactions
Ethyl 6-oxopiperidine-2-carboxylate 6-oxo, 2-ethyl ester Reactive ketone group; useful in cyclization reactions
Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate 5-hydroxyl, 2-ethyl ester (specific stereochemistry) Stereospecific interactions; improved chiral recognition in drug design

Key Insights :

  • The hydroxyl group in this compound enhances solubility in aqueous environments compared to methyl or amino substituents, making it preferable for formulations requiring polar solvents .
  • Stereochemistry significantly impacts biological activity. For example, the (2S,5S) configuration in related precursors improves binding affinity to enzymes compared to racemic mixtures .

Functional Group Comparisons in Heterocyclic Esters

Table 2: Ester and Heterocyclic Core Variations

Compound Name Core Structure Functional Groups Biological Relevance Reference
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate Pyrimidine 4-hydroxyl, pyridine substituent Anticancer activity via kinase inhibition
Ethyl 2-chloropyrimidine-5-carboxylate Pyrimidine 2-chloro, 5-ethyl ester Versatile intermediate for nucleophilic substitution
Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate Piperidine-thiophene 5-nitrothiophene, 4-ethyl ester Enhanced electron-withdrawing effects for reactivity

Key Insights :

  • Unlike pyrimidine-based esters (e.g., ), this compound’s piperidine core offers greater conformational flexibility, which can improve binding to protein targets with deep hydrophobic pockets .
  • The chlorine in Ethyl 2-chloropyrimidine-5-carboxylate facilitates cross-coupling reactions, whereas the hydroxyl group in the target compound favors hydrogen bonding .

Stereochemical and Industrial Considerations

This compound’s enantiomeric purity is critical for industrial applications. For instance, its precursor, (2S,5S)-5-hydroxypiperidine-2-carboxylate, is synthesized via lipase-catalyzed resolution, ensuring high enantiomeric excess for pharmaceutical intermediates . Comparatively, non-chiral analogs like Ethyl 5-methylpiperidine-2-carboxylate are cheaper to produce but lack stereospecific efficacy .

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